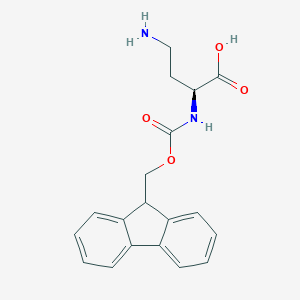

Fmoc-dab-oh

Vue d'ensemble

Description

Fmoc-dab-oh is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under specific conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-dab-oh typically involves the protection of the amino group of an amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride and sodium azide . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-dab-oh undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the side chains of the amino acid, potentially altering its properties.

Reduction: This reaction can be used to remove protective groups or reduce disulfide bonds in peptides.

Substitution: This reaction involves the replacement of one functional group with another, often used in the modification of peptides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are typically modified peptides or amino acids with specific protective groups removed or altered. These products are then used in further synthesis or research applications.

Applications De Recherche Scientifique

Fmoc-dab-oh has several scientific research applications:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a protective group for amino acids.

Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of peptide-based therapeutics, which can target specific diseases or conditions.

Industry: It is used in the production of high-purity peptides for research and pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Fmoc-dab-oh involves the protection of the amino group during chemical reactions. This protection prevents unwanted side reactions and allows for the selective modification of other functional groups. The protective group can be removed under specific conditions, such as acidic or basic environments, to yield the desired peptide or protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

Fmoc-dab-oh is unique due to its specific structure, which provides stability and ease of removal of the protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Activité Biologique

Fmoc-Dab-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (Dab). It is primarily used in peptide synthesis due to its protective Fmoc group, which shields the amino group during chemical reactions. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.37 g/mol

- Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid backbone.

Biological Applications

This compound and its derivatives have been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that peptides synthesized using this compound exhibit promising antimicrobial properties. For instance, analogs of cathelicidin peptides incorporating Fmoc-Dab showed effective inhibition against multi-drug-resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μM depending on the specific peptide structure and conditions used in assays .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), this compound has been shown to facilitate the formation of complex peptide structures. However, studies have noted challenges such as poor coupling efficiency and rapid lactamization under certain conditions, necessitating optimized protocols for effective incorporation .

- Potential Therapeutic Uses : Compounds containing Dab have been explored for their roles in various therapeutic areas, including cancer treatment and immune modulation. The structural versatility of Dab allows for modifications that can enhance biological activity and specificity towards target cells.

Case Studies

- Antimicrobial Peptides : A study demonstrated that peptides synthesized with Fmoc-Dab exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. The incorporation of Dab improved the stability and efficacy of these peptides in physiological conditions, highlighting its potential as a key component in therapeutic development .

- Solid-Phase Synthesis Challenges : Another investigation revealed that while Fmoc-Dab can be effectively used in SPPS, it often requires careful handling to avoid unwanted side reactions such as lactamization. The study proposed alternative coupling reagents and methods to enhance incorporation efficiency .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.37 g/mol |

| Antimicrobial Activity | MIC 2-8 μM against resistant strains |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against P. aeruginosa |

| Coupling Efficiency | Poor under standard conditions |

| Structural Modifications | Enhanced activity with lactam bridges |

Propriétés

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161420-87-7 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.